N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

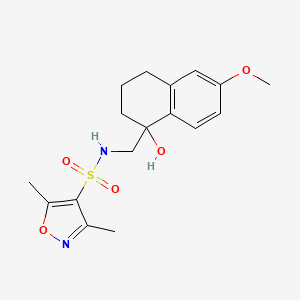

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalenyl backbone fused with a substituted isoxazole moiety. The hydroxy and methoxy groups on the tetrahydronaphthalene ring may contribute to hydrogen-bonding interactions, while the isoxazole-sulfonamide group likely enhances metabolic stability and target binding affinity.

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S/c1-11-16(12(2)24-19-11)25(21,22)18-10-17(20)8-4-5-13-9-14(23-3)6-7-15(13)17/h6-7,9,18,20H,4-5,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEANOYLXPROGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and related research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It contains a sulfonamide group, an isoxazole ring, and a tetrahydronaphthalene core with hydroxyl and methoxy substituents. This unique combination contributes to its biological activity.

Research indicates that this compound may act as an inhibitor of fatty acid amide hydrolases (FAAH) . FAAH is an enzyme responsible for the degradation of endocannabinoids, which play crucial roles in various physiological processes such as pain modulation and inflammation. By inhibiting FAAH, the compound could potentially elevate endocannabinoid levels, leading to enhanced therapeutic effects.

Anticancer Properties

Studies have shown that derivatives of isoxazole compounds exhibit significant anticancer activity. For example, certain isoxazole derivatives have demonstrated effectiveness against various cancer cell lines including prostate carcinoma and kidney carcinoma . The sulfonamide moiety in this compound may further enhance its anticancer properties by interfering with cellular processes involved in tumor growth.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's structure suggests it may possess similar activities against both gram-positive and gram-negative bacteria. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis .

Research Findings

Recent studies have highlighted the biological activity of various sulfonamide derivatives:

Case Studies

- Anticancer Efficacy : A study involving hydrazone derivatives found that one compound showed higher activity against kidney cancer cells than established drugs like Olaparib and axitinib. This suggests that modifications to the isoxazole structure can lead to enhanced anticancer properties .

- Antimicrobial Studies : Research into metal complexes of sulfonamides indicated improved antimicrobial efficacy compared to their non-complexed forms. These complexes exhibited significant activity against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on sulfonamide-containing triazole derivatives (compounds [4–15]) synthesized via Friedel-Crafts reactions and subsequent cyclization. While structurally distinct from the target compound, these analogs share sulfonamide and aromatic pharmacophores, enabling indirect comparisons.

Key Structural and Functional Differences

Pharmacological Implications

- Target Compound : Hypothesized to target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) due to its sulfonamide group.

- Triazole Derivatives [4–15] : Demonstrated antimicrobial and antifungal activities in prior studies, attributed to sulfonyl and triazole moieties .

Limitations of Available Evidence

Structural analogs discussed ([4–15]) lack the tetrahydronaphthalenyl-isoxazole scaffold, limiting direct comparisons. Further research is required to:

Elucidate the synthesis and bioactivity of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide.

Compare its enzyme inhibition profiles (e.g., IC₅₀ values) with triazole-sulfonamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.